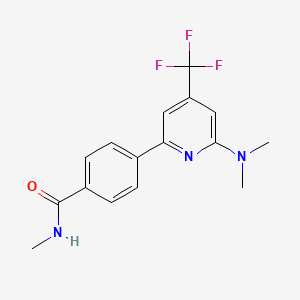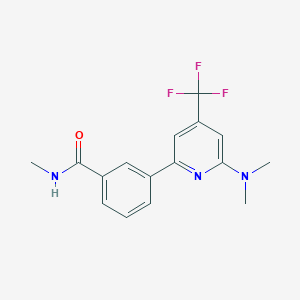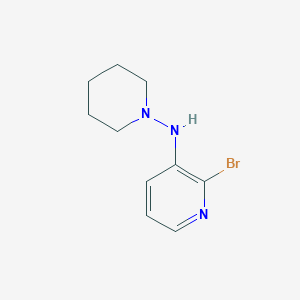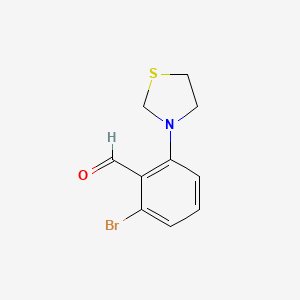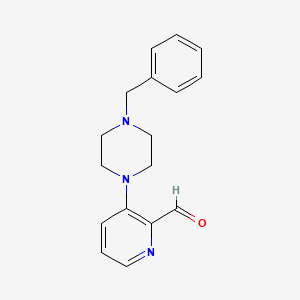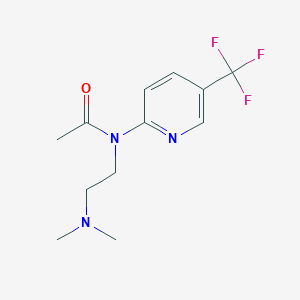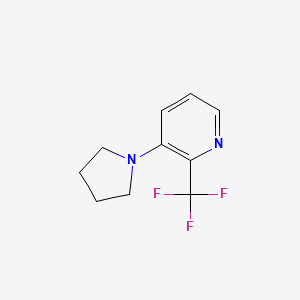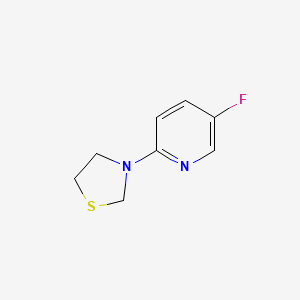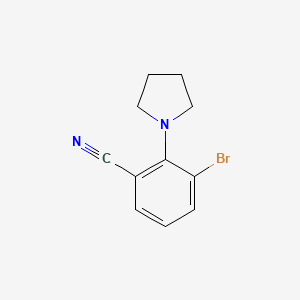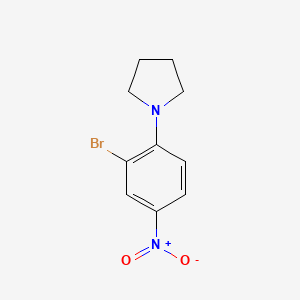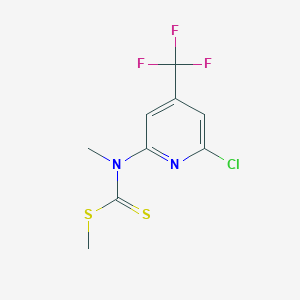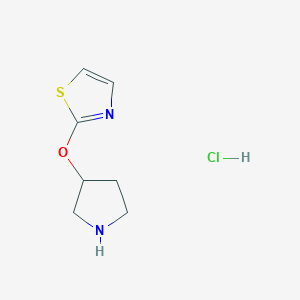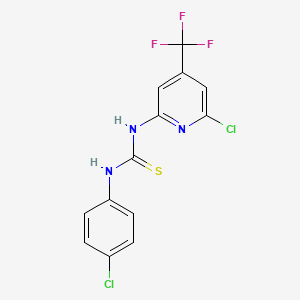
1-(4-氯苯基)-3-(6-氯-4-三氟甲基吡啶-2-基)-硫脲
描述
1-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-thiourea, also known as CCT018159, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiourea derivatives and has shown promising results in various preclinical studies.
科学研究应用
分子对接和DNA结合
对硫脲衍生物的研究显示了它们在分子对接和DNA结合应用中的潜力。一项关于相关化合物的研究表明其能够与DNA结合,这得到了计算和实验分析的支持,包括分子对接和紫外可见分光光度法。这表明了在开发针对DNA相互作用的药物方面的潜在应用(Mushtaque et al., 2016)。
有机合成
硫脲衍生物在有机合成中得到应用,通过选择性氧化C-S键形成策略提供了创造生物活性分子的途径。这种方法在合成N-(吡啶-2-基)苯并[d]噻唑-2-胺中得到突出展示,强调了硫脲化合物在促进无金属合成中的广泛底物范围中的多功能性(Mariappan et al., 2016)。
光谱和计算研究
对硫脲衍生物的光谱和计算研究提供了关于它们的结构特征和电子性质的见解。对类似于“1-(4-氯苯基)-3-(6-氯-4-三氟甲基吡啶-2-基)-硫脲”的化合物的研究探索了它们的振动频率、分子动力学和作为镇痛药物的潜力,得到了密度泛函理论(DFT)和分子动力学模拟的支持(Sheena Mary et al., 2016)。
新材料开发
对硫脲衍生物进行研究,探索其在创造具有独特性能的新材料方面的潜力。例如,合成了含有硫脲和吡啶单元的聚(硫脲-酰胺-亚酰胺),表现出高热稳定性和有机溶解性。这些材料可能在高性能聚合物和先进复合材料中找到应用(Kausar等,2010)。
酶抑制和汞传感
硫脲衍生物还因其作为酶抑制剂和对汞等有毒金属的传感器的效率而受到认可。非对称硫脲衍生物显示出显著的抗胆碱酯酶活性,并具有作为汞传感探针的潜力,展示了这些化合物在药物化学和环境监测中的广泛应用(Rahman et al., 2021)。
属性
IUPAC Name |
1-(4-chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N3S/c14-8-1-3-9(4-2-8)19-12(22)21-11-6-7(13(16,17)18)5-10(15)20-11/h1-6H,(H2,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQLXKNYIZVDKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol](/img/structure/B1401840.png)
